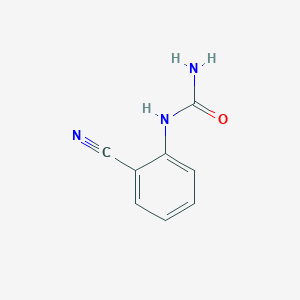

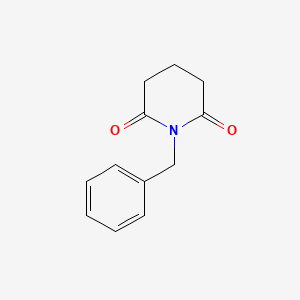

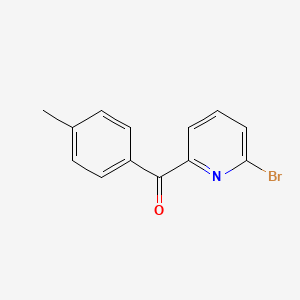

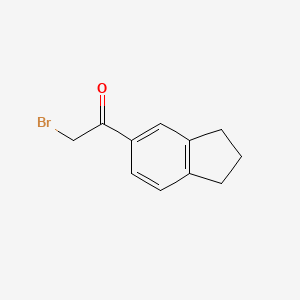

![molecular formula C8H12N4 B1281816 6-甲基-5,6,7,8-四氢-吡啶并[4,3-d]嘧啶-2-胺 CAS No. 66521-82-2](/img/structure/B1281816.png)

6-甲基-5,6,7,8-四氢-吡啶并[4,3-d]嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

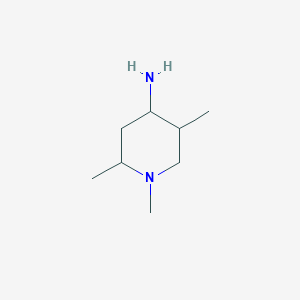

The compound "6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine" is a derivative of the pyrido[4,3-d]pyrimidin-2-ylamine class, which is a group of compounds known for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, properties, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

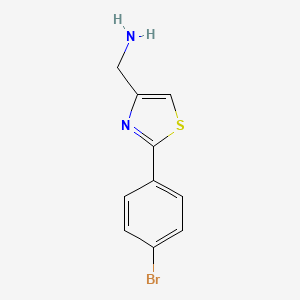

The synthesis of related compounds involves several steps, including the aza-Wittig reaction, which is used to synthesize 2-alkylamino tetrahydrobenzothieno pyrimidinones . Another method involves the reaction of aminouracil with heterocumulenes to yield pyrimido[4,5-d]pyrimidine derivatives . Additionally, the synthesis of 7-methyl tetrahydropyrido thieno pyrimidinones is characterized using spectral data and evaluated for antimycobacterial activity . These methods could potentially be adapted for the synthesis of "6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine".

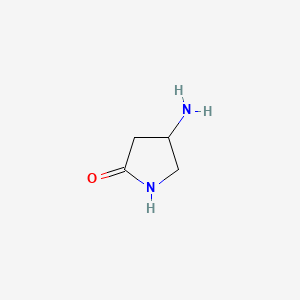

Molecular Structure Analysis

Structural studies of similar compounds have been conducted using NMR spectroscopy, revealing the existence of equilibrium between different isomeric forms . The presence of intramolecular hydrogen bonds and the electronic structures of the pyrimidinone molecules have been characterized, which is crucial for understanding the molecular structure of related compounds .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, the Vilsmeier-Haack formylation of tetrahydropyrido pyrimidinones leads to different derivatives depending on the substituents and reaction conditions . This indicates that the compound may also undergo similar reactions, leading to a variety of derivatives with potential biological activities.

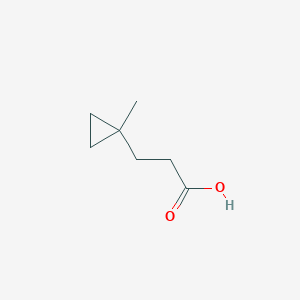

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. For example, the liquid chromatographic determination of a pyrido pyrimidinone in human plasma with fluorescence detection has been developed, indicating the compound's stability and suitability for biological assays . The antimycobacterial activity of some derivatives has been screened, showing potential therapeutic applications .

科学研究应用

-

Pharmaceutical Research

- Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .

- Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

- For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

-

Synthesis of New Derivatives

- Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

- The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

-

Anticancer Agents

- Pyrido[2,3-d]pyrimidines have been studied as potential anticancer agents .

- They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

- The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets has been studied .

-

Biomedical Applications

- Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized for various biomedical applications .

- The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, both starting from a preformed pyrimidine ring or a pyridine ring, have been studied .

- These compounds have been found to provide ligands for several receptors in the body .

-

Inhibition of Dihydrofolate Reductase (DHFR)

-

Antiviral and Anti-inflammatory Activities

- Indole derivatives, which are structurally similar to pyrido[2,3-d]pyrimidines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- This has led to interest among researchers to synthesize a variety of indole derivatives .

-

Antibacterial and Antipyretic Activities

- Pyrido[2,3-d]pyrimidines have been found to possess antibacterial and antipyretic activities .

- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .

- These compounds have been studied for their potential in treating bacterial infections and reducing fever .

-

CNS Depressive and Anticonvulsant Activities

-

Anti-Human Immunodeficiency Virus (HIV) Activities

-

Antimicrobial and Antitubercular Activities

-

Antidiabetic and Antimalarial Activities

-

Anticholinesterase Activities

未来方向

属性

IUPAC Name |

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQOCFCFJJFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC(=NC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。